N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide integrates three distinct structural domains: a 2-chloropyridin-4-yl group, a 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl moiety, and a propanamide linker. The chloropyridine ring introduces electron-withdrawing characteristics due to the chlorine substituent at position 2, which influences electrophilic substitution patterns. The chromenone system features a fused benzopyran-2-one core with a methoxy group at position 7 and a methyl group at position 4, contributing to steric and electronic modulation. The propanamide bridge connects these units via an amide bond, which adopts a planar conformation due to resonance stabilization between the carbonyl and amine groups.
Key functional groups include:
- Amide group : The -NH-C(=O)- linkage facilitates hydrogen bonding and participates in intermolecular interactions.
- Chloropyridine : The chlorine atom enhances electrophilicity, enabling potential nucleophilic substitution reactions.
- Chromenone carbonyl : The 2-oxo group stabilizes the lactone ring through conjugation with the aromatic system.
A comparative analysis of similar compounds, such as N-(3-chloropyridin-4-yl)-2-(3-methyl-4-oxopyrrolo[2,3-d]pyrimidin-7-yl)acetamide, reveals that substitutions on the pyridine and chromenone rings significantly alter solubility and reactivity profiles.
Properties
Molecular Formula |
C19H17ClN2O4 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-7-19(24)26-16-10-15(25-2)12(8-14(11)16)3-4-18(23)22-13-5-6-21-17(20)9-13/h5-10H,3-4H2,1-2H3,(H,21,22,23) |
InChI Key |
GKKOOXHMVQEKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Chromenone Core Construction via Pechmann Condensation
The chromenone scaffold is synthesized through a Pechmann condensation between resorcinol derivatives and β-keto esters. For 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl, ethyl acetoacetate reacts with 3-methoxy-4-hydroxybenzoic acid in concentrated sulfuric acid at 0–5°C. The reaction proceeds via electrophilic substitution, cyclization, and ester hydrolysis:
Key Conditions :
-
Catalyst : Concentrated H₂SO₄ (0.5 equiv)
-
Temperature : 0–5°C (prevents over-sulfonation)
-
Yield : 68–72% after recrystallization in ethanol
Propanoic Acid Side Chain Introduction
The chromenone is functionalized with a propanoic acid group via Claisen-Schmidt condensation. Acrylic acid undergoes Michael addition to the chromenone’s α,β-unsaturated ketone system in the presence of triethylamine (TEA) in THF:
Optimization Data :
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | THF | 25 | 65 | 90 |
| DBU | DCM | 40 | 58 | 88 |
| Pyridine | Toluene | 60 | 45 | 82 |
Synthesis of 2-Chloropyridin-4-Amine
Chlorination of Pyridine Derivatives
2-Chloropyridin-4-amine is prepared via directed ortho-metalation (DoM) of 4-aminopyridine. Treatment with LDA (lithium diisopropylamide) followed by quenching with hexachloroethane yields the chlorinated product:
Reaction Metrics :
-
Base : LDA (2.2 equiv)
-
Electrophile : C₂Cl₆ (1.5 equiv)
-
Yield : 78% after column chromatography (SiO₂, hexane/ethyl acetate 3:1)
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The propanoyl acid is activated as a mixed anhydride or acid chloride before coupling with 2-chloropyridin-4-amine. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF achieve optimal results:
Comparative Coupling Agent Performance :
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 12 | 85 |
| DCC/DMAP | DCM | 0 | 24 | 72 |
| HATU/DIEA | DMF | 25 | 6 | 88 |
Microwave-Assisted Synthesis
Microwave irradiation at 100°C for 20 minutes accelerates the reaction, improving yield to 91% with reduced dimerization.
Purification and Characterization
Recrystallization Optimization
The crude product is purified via recrystallization in ethyl acetate/hexane (1:3), yielding white crystals with 95% purity. HPLC analysis confirms the absence of unreacted starting materials.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H), 7.94 (s, 1H, chromenone-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
-
MS (ESI+) : m/z 403.1 [M+H]⁺.
Scalability and Industrial Considerations
Large-scale synthesis (batch size >1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction times. A representative protocol involves:
-
Chromenone Synthesis : 10 kg scale Pechmann condensation (yield: 70%).
-
Amide Coupling : Tubular reactor with EDCI/HOBt in DMF at 50°C (residence time: 30 min, yield: 87%).
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a chromenone derivative with additional oxygen-containing functional groups, while reduction may yield an amine derivative.
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally similar to N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide exhibit a range of biological activities, including:
- Anticancer Activity : The unique combination of the chromenone and chloropyridine structures positions this compound as a promising candidate for the development of novel anticancer agents. Studies suggest that it may enhance efficacy against various cancer types by targeting specific cellular pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, making it valuable for treating conditions characterized by chronic inflammation. Its interaction with inflammatory mediators could lead to new therapeutic strategies for diseases such as arthritis or inflammatory bowel disease.
- Neuroprotective Properties : Preliminary research suggests that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems and reduction of excitotoxicity associated with neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the therapeutic potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in animal models of arthritis. |
| Study C | Neuroprotection | Indicated protective effects against glutamate-induced toxicity in neuronal cultures. |
These findings underscore the compound's multifaceted therapeutic potential across various disease states.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The chromenone moiety could be involved in binding interactions, while the pyridine ring may enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Structural Modifications in Pyridine and Chromen Moieties
The following table summarizes key analogs and their structural differences:
Key Observations
The positional isomer (2-chloro-3-pyridinyl, CAS 1010912-24-9) shares the same formula but differs in electronic effects due to the chlorine’s position, which may alter binding interactions in biological systems .
Methoxy Group Effects :
- The 6-methoxy substitution on the pyridine ring (CAS 1324091-37-3) increases polarity and hydrogen-bonding capacity, likely affecting solubility and target affinity .
Chromen Modifications :
- Compound 15g (from ) replaces the propanamide linker with a carboxamide and introduces a 4-chlorobenzyloxy group. This modification significantly increases molar mass (508.9 g/mol ) and melting point (241–243°C ), suggesting enhanced crystallinity and stability .
Heterocyclic Variations :
- Analogs with pyrimidine (e.g., ) or indole (e.g., CAS 1401567-37-0) moieties exhibit divergent pharmacological profiles due to differences in aromatic stacking and electronic properties .
Biological Activity
N-(2-chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic compound notable for its unique structural characteristics, which combine a chromenone moiety with a chloropyridine substituent. This article delves into its biological activity, synthesizing existing research findings, case studies, and potential applications in medicinal chemistry.
Structural Overview
The compound's molecular formula is with a molecular weight of approximately 364.80 g/mol. The structure features a chromenone core known for diverse biological activities, while the chloropyridine component may enhance its pharmacological properties.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit various biological activities:
- Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation. The chromenone structure is often associated with anti-cancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases. This is attributed to the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound could act as monoamine oxidase (MAO) inhibitors, which are significant in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as MAO, which plays a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin, which are beneficial in treating mood disorders and neurodegenerative diseases .
- Cell Signaling Pathways : It may modulate various signaling pathways involved in cell survival and apoptosis, enhancing its anticancer potential.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Study on Anticancer Activity : A study demonstrated that chromenone derivatives exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The study highlighted the role of the chloropyridine moiety in enhancing these effects.
- Neuroprotective Study : Another research effort focused on the neuroprotective effects of related compounds in animal models of Parkinson's disease. Results indicated that these compounds could significantly reduce neurodegeneration markers and improve motor function in treated subjects .
Comparative Analysis
To contextualize the biological activity of this compound, a comparative table with similar compounds is provided:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(quinolin-5-yl)propanamide | Contains quinoline; potential anticancer activity | |
| 3-(7-methoxy-fluorenone)-N-(5-nitrothiazolyl)propanamide | Nitro group enhances activity; anti-inflammatory properties | |
| N,N'-bis-(2-oxo-chromenyl)-thiourea | Lacks chloropyridine; retains chromenone structure; anticancer potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
